
Principle of icSHAPE using NAI-N3: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NAI-N3

Cat. No.: B1144855 Get Quote

This technical guide provides a comprehensive overview of the in vivo click-selective 2'-

hydroxyl acylation and profiling of RNA structure (icSHAPE) methodology, with a specific focus

on the application of the chemical probe NAI-N3 (2-azidoethyl 3-(naphthalen-1-yl)-3-

oxopropanoate). This document is intended for researchers, scientists, and drug development

professionals who are interested in understanding and applying this powerful technique for

transcriptome-wide RNA structure analysis.

Core Principles of icSHAPE and the Role of NAI-N3
icSHAPE is a high-throughput method that captures the secondary structure of RNA molecules

at single-nucleotide resolution within their native cellular environment.[1] The core principle of

icSHAPE lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides in structurally

flexible or single-stranded regions of RNA. These regions are more accessible to chemical

modification compared to nucleotides constrained in base pairs or complex tertiary structures.

The chemical probe NAI-N3 is a key reagent in the icSHAPE workflow. It is a dual-function

molecule that acts as both an RNA structure probe and an enrichment handle.[2] NAI-N3 is a

cell-permeable compound, allowing for the direct treatment of living cells to modify RNA

structures in vivo.[3]

The mechanism of NAI-N3 action involves the following key steps:

Acylation of Flexible Nucleotides: The electrophilic NAI-N3 molecule reacts with the

nucleophilic 2'-hydroxyl group of RNA. This acylation occurs preferentially at nucleotides that
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are not involved in base-pairing, providing a quantitative measure of local nucleotide

flexibility.

Azide Group for "Click" Chemistry: NAI-N3 possesses an azide (-N3) group, which serves as

a bioorthogonal handle. This azide group does not react with endogenous molecules within

the cell.

Biotinylation via Click Chemistry: Following RNA extraction, the azide-modified RNAs are

conjugated to a biotin molecule, typically via a copper-free click reaction with a

dibenzocyclooctyne (DBCO)-biotin conjugate. This reaction is highly specific and efficient.[4]

Enrichment of Modified RNAs: The biotinylated RNAs are then selectively captured and

enriched using streptavidin-coated magnetic beads. This enrichment step is a critical

advantage of icSHAPE, as it significantly improves the signal-to-noise ratio by reducing the

background of unmodified RNAs.

Detection of Modification Sites by Reverse Transcription: The sites of NAI-N3 modification

are detected during reverse transcription (RT). The bulky adduct on the 2'-hydroxyl group

causes the reverse transcriptase to stall and terminate transcription, generating a cDNA

library with fragments ending one nucleotide upstream of the modified base. In an alternative

approach known as icSHAPE-MaP (mutational profiling), under specific RT conditions, the

modification can induce mutations in the resulting cDNA, which can also be used to identify

modified sites.

High-Throughput Sequencing and Data Analysis: The resulting cDNA fragments are then

subjected to high-throughput sequencing. The sequencing reads are mapped back to the

transcriptome, and the positions of RT stops (or mutations) are used to calculate an

"icSHAPE reactivity score" for each nucleotide. This score is proportional to the flexibility of

the nucleotide, with higher scores indicating a higher probability of being in a single-stranded

or flexible conformation.

Data Presentation
Quantitative data from icSHAPE experiments are typically presented as reactivity scores for

each nucleotide in a transcript of interest. These scores can be used to generate structural

models of RNA and to identify regions of RNA that are involved in protein binding or other

regulatory interactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1144855?utm_src=pdf-body
https://docs.univr.it/documenti/OccorrenzaIns/matdid/matdid307183.pdf
https://www.benchchem.com/product/b1144855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


icSHAPE Reactivity Scores
The icSHAPE reactivity score for each nucleotide is calculated based on the number of reverse

transcription stops at that position in the NAI-N3 treated sample compared to a DMSO-treated

control sample. The formula for calculating the reactivity score can be summarized as follows:

Reactivity Score = (RT stops in NAI-N3 sample - RT stops in DMSO control) / Normalization

Factor

The normalization factor accounts for variations in sequencing depth and transcript abundance.

Below is a representative table of icSHAPE reactivity scores for a hypothetical RNA segment.

Nucleotide
Position

Nucleotide

In Vivo
icSHAPE
Reactivity
Score

In Vitro
icSHAPE
Reactivity
Score

Structural
Interpretation

1 G 0.12 0.15 Likely paired

2 C 0.08 0.10 Likely paired

3 A 1.25 1.50
Likely single-

stranded (loop)

4 U 1.89 2.10
Likely single-

stranded (loop)

5 U 1.65 1.95
Likely single-

stranded (loop)

6 G 0.21 0.25 Likely paired

7 C 0.15 0.18 Likely paired

8 A 0.55 1.20
Potentially

protected in vivo

Data Quality Control Metrics
Several quality control metrics are essential for ensuring the reliability of icSHAPE data.
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Metric Description Typical Value/Observation

Read Correlation Between

Replicates

Pearson correlation of RT stop

counts between biological

replicates.

High correlation (>0.9)

indicates good reproducibility.

RT Stop Distribution
The distribution of RT stops

across the transcriptome.

Should be enriched at known

single-stranded regions in

control RNAs (e.g., rRNAs).

Signal-to-Noise Ratio

Ratio of RT stops in the NAI-

N3 treated sample to the

DMSO control.

Significantly higher in the NAI-

N3 sample.

Sequencing Depth
The number of reads mapped

to the transcriptome.

Sufficient depth is required for

accurate reactivity score

calculation.

Experimental Protocols
The following is a detailed methodology for a typical icSHAPE experiment using NAI-N3.

In Vivo RNA Modification with NAI-N3
Cell Culture: Culture cells of interest to the desired confluency under standard conditions.

NAI-N3 Treatment:

Prepare a fresh solution of 100 mM NAI-N3 in DMSO.

Add NAI-N3 to the cell culture medium to a final concentration of 100 µM - 1 mM

(concentration should be optimized for the specific cell type).

Incubate the cells for 5-15 minutes at 37°C.

For the control sample, add an equivalent volume of DMSO to a parallel culture.

Cell Lysis and RNA Extraction:
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Immediately after incubation, place the culture plates on ice and wash the cells with ice-

cold PBS.

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

Extract total RNA according to the manufacturer's protocol for the chosen lysis reagent.

Treat the extracted RNA with DNase I to remove any contaminating DNA.

Biotinylation via Click Chemistry
Reaction Setup:

In a nuclease-free tube, combine the following:

1-5 µg of total RNA

1 µL of 10 mM DBCO-PEG4-Biotin in DMSO

1x PBS to a final volume of 50 µL

Incubation: Incubate the reaction mixture for 2 hours at 37°C.

RNA Purification: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol

precipitation.

RNA Fragmentation and Enrichment
RNA Fragmentation:

Resuspend the purified RNA in a fragmentation buffer (e.g., 10 mM Tris-HCl pH 7.0, 10

mM MgCl2).

Incubate at 95°C for 1-5 minutes to generate RNA fragments of approximately 100-200

nucleotides. The incubation time should be optimized to achieve the desired fragment

size.

Immediately stop the fragmentation by adding a stop solution (e.g., EDTA) and placing the

tube on ice.
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Enrichment of Biotinylated RNA:

Wash streptavidin-coated magnetic beads twice with a high-salt wash buffer (e.g., 10 mM

Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA) and once with a low-salt wash buffer (e.g., 10

mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).

Resuspend the fragmented RNA in the low-salt wash buffer and add it to the washed

beads.

Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.

Wash the beads three times with the high-salt wash buffer and twice with the low-salt

wash buffer to remove non-biotinylated RNA fragments.

Library Preparation and Sequencing
3' Dephosphorylation and 5' Phosphorylation:

Treat the bead-bound RNA fragments with T4 Polynucleotide Kinase (PNK) to remove the

3' phosphate and add a 5' phosphate.

3' Adapter Ligation:

Ligate a 3' adapter to the RNA fragments using a truncated T4 RNA Ligase 2.

Reverse Transcription:

Perform reverse transcription directly on the bead-bound RNA using a reverse

transcriptase (e.g., SuperScript III or IV) and a primer that is complementary to the 3'

adapter. The reverse transcription reaction is typically carried out at 50-55°C for 60

minutes.

5' Adapter Ligation and PCR Amplification:

Ligate a 5' adapter to the cDNA.

Elute the cDNA from the beads.
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Perform PCR amplification using primers that are complementary to the 5' and 3' adapters

to generate the final sequencing library.

Sequencing:

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

Mandatory Visualization
icSHAPE Experimental Workflow
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Caption: The icSHAPE experimental workflow from in vivo modification to data analysis.
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Caption: Logical flow of NAI-N3 action and detection in icSHAPE.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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